4,6-Dichloro-2-methyl-3-nitropyridine

Catalog No.
S3102668
CAS No.
282102-05-0
M.F
C6H4Cl2N2O2
M. Wt
207.01
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dichloro-2-methyl-3-nitropyridine

CAS Number

282102-05-0

Product Name

4,6-Dichloro-2-methyl-3-nitropyridine

IUPAC Name

4,6-dichloro-2-methyl-3-nitropyridine

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01

InChI

InChI=1S/C6H4Cl2N2O2/c1-3-6(10(11)12)4(7)2-5(8)9-3/h2H,1H3

InChI Key

QLHLRJUPEKKBBN-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=N1)Cl)Cl)[N+](=O)[O-]

solubility

not available

Application in Heterocyclic Compound Synthesis

Scientific Field: Organic Chemistry

Application Summary: This compound is a valuable intermediate in the synthesis of heterocyclic compounds, which are core structures in many drugs and dyes.

Methods and Experimental Procedures: Synthesis often involves nucleophilic substitution reactions where the chloro groups are replaced by other nucleophiles, under conditions that may include catalysts and specific solvents to drive the reaction.

Results and Outcomes: The synthesized heterocycles are then tested for their biological activity, with outcomes including identification of compounds with potential anti-inflammatory or antiviral properties .

Application in Fluorinated Compound Synthesis

Scientific Field: Fluorine Chemistry

Application Summary: 4,6-Dichloro-2-methyl-3-nitropyridine is used as a starting reagent in the preparation of fluorinated compounds, which have applications in pharmaceuticals and agrochemicals due to their high stability and biological activity.

Methods and Experimental Procedures: The compound undergoes fluorination reactions to introduce fluorine atoms or fluorinated groups, often requiring stringent control of reaction conditions to ensure selectivity and yield.

Results and Outcomes: The fluorinated products typically show enhanced pharmacokinetic properties or increased potency as agrochemicals, with quantitative data supporting these improvements .

Application in Spectroscopic Studies

Scientific Field: Spectroscopy

Application Summary: Due to its distinct spectroscopic features, 4,6-Dichloro-2-methyl-3-nitropyridine is used in spectroscopic studies to understand molecular interactions and structure.

Methods and Experimental Procedures: The compound is analyzed using techniques like NMR, IR, and mass spectrometry to elucidate its structure and the nature of its interactions with other molecules.

Results and Outcomes: Spectroscopic analysis provides detailed structural information, aiding in the understanding of the compound’s reactivity and properties .

Application in Nanotechnology

Scientific Field: Nanotechnology

Application Summary: This compound can be used to modify the surface of nanoparticles to enhance their reactivity or to enable them to bind to specific biological targets.

Methods and Experimental Procedures: Surface modification procedures involve attaching the compound or its derivatives to nanoparticles through chemical reactions that are carefully controlled to maintain the nanoparticles’ stability and functionality.

Results and Outcomes: Modified nanoparticles show improved performance in applications such as drug delivery, with quantitative data demonstrating increased targeting efficiency and therapeutic effect .

Application in Environmental Chemistry

Scientific Field: Environmental Chemistry

Application Summary: 4,6-Dichloro-2-methyl-3-nitropyridine is investigated for its potential use in environmental remediation, particularly in the degradation of pollutants.

Methods and Experimental Procedures: The compound may be used to synthesize catalysts or reactive species that can break down harmful environmental contaminants. Experiments typically involve assessing the degradation rate of pollutants in the presence of these synthesized materials.

Results and Outcomes: Studies often reveal a significant increase in the degradation rate of pollutants, with data showing the extent of reduction in contaminant levels over time .

Application in High-Throughput Screening

Scientific Field: Biochemistry

Application Summary: In high-throughput screening, 4,6-Dichloro-2-methyl-3-nitropyridine derivatives are used as probes or reagents to discover new drug candidates.

Methods and Experimental Procedures: The compound is incorporated into libraries of molecules that are screened against biological targets to identify those with desirable interactions. The screening process involves automated assays that can test thousands of compounds rapidly.

Results and Outcomes: The screening results in the identification of hit compounds, with data including binding affinities and inhibition constants, which are crucial for drug development .

4,6-Dichloro-2-methyl-3-nitropyridine is a heterocyclic organic compound belonging to the pyridine family. Its molecular formula is C7H5Cl2N3O2, and it features a pyridine ring substituted with two chlorine atoms at the 4 and 6 positions, a methyl group at the 2 position, and a nitro group at the 3 position. This compound is characterized by its yellow crystalline appearance and has significant implications in various

The chemical reactivity of 4,6-dichloro-2-methyl-3-nitropyridine primarily involves electrophilic substitutions due to the presence of electron-withdrawing groups like the nitro and chloro substituents. Common reactions include:

  • Nitration: Further nitration can occur at the available positions on the pyridine ring.
  • Reduction: The nitro group can be reduced to an amine under specific conditions, which can lead to derivatives useful in pharmaceuticals.
  • Substitution Reactions: The chlorine atoms can be replaced by various nucleophiles, leading to a range of derivatives with diverse properties .

Research indicates that compounds with a nitropyridine structure exhibit significant biological activities. Specifically, 4,6-dichloro-2-methyl-3-nitropyridine has been studied for its potential as:

  • Antimicrobial Agents: Some derivatives have shown effectiveness against bacterial strains.
  • Insecticidal Properties: Nitropyridines are often explored for their roles in agrochemicals due to their insecticidal activities .
  • Pharmaceutical Intermediates: The compound serves as a precursor in synthesizing various pharmaceutical agents, particularly those targeting neurological disorders .

Several synthesis methods for 4,6-dichloro-2-methyl-3-nitropyridine have been documented:

  • Chlorination of Methylpyridine: This method involves chlorinating 2-methylpyridine using chlorine gas or phosphorus pentachloride under controlled conditions.
  • Nitration of Dichloromethylpyridine: Starting from 4,6-dichloro-2-methylpyridine, nitration can be achieved using nitric acid in the presence of sulfuric acid.
  • Multi-step Synthesis: A more complex synthetic route involves multiple steps including the formation of intermediates such as 4,6-dihydroxy-2-methylpyridine followed by chlorination and nitration processes .

4,6-Dichloro-2-methyl-3-nitropyridine finds applications across various fields:

  • Pharmaceuticals: It is utilized as an intermediate in the synthesis of drugs targeting central nervous system disorders.
  • Agrochemicals: The compound is developed into insecticides and herbicides due to its biological activity against pests.
  • Material Science: It can be used in synthesizing polymers and other materials with specific properties .

Interaction studies involving 4,6-dichloro-2-methyl-3-nitropyridine focus on its binding affinity with biological targets. For instance:

  • Enzyme Inhibition Studies: Research has shown that derivatives can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding Studies: The compound's ability to bind to neurotransmitter receptors has been explored, indicating potential therapeutic uses .

Several compounds share structural similarities with 4,6-dichloro-2-methyl-3-nitropyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Methyl-3-nitropyridineMethyl at position 2 and nitro at position 3Lacks chlorine substituents
4-Chloro-6-methyl-3-nitropyridineChlorine at position 4 and methyl at position 6Different substitution pattern affects reactivity
5-Chloro-3-nitropyridineChlorine at position 5 and nitro at position 3Distinct substitution leading to different properties
2-Chloro-4,6-dimethylpyridineChlorine at position 2 and two methyl groupsIncreased steric hindrance impacts reactivity

The unique combination of two chlorine atoms and a nitro group in specific positions makes 4,6-dichloro-2-methyl-3-nitropyridine particularly reactive and biologically active compared to its analogs. This specificity contributes to its utility in pharmaceutical synthesis and agrochemical applications .

Evolution of Synthetic Routes

Early synthetic routes for 4,6-dichloro-2-methyl-3-nitropyridine relied on sequential functionalization of pyridine derivatives. A representative two-step process involves nitration followed by chlorination:

  • Nitration: 2-Methylpyridine is nitrated at the 3-position using a mixture of concentrated nitric acid (HNO₃) and sodium nitrite (NaNO₂) in acetic acid at 20°C, achieving 72% yield [1].
  • Chlorination: The intermediate 3-nitro-2-methylpyridine undergoes dichlorination at the 4- and 6-positions using phosphorus oxychloride (POCl₃) and triethylamine (Et₃N) under heating, yielding 64% of the final product [1].

This method, while reliable, faces challenges in regioselectivity and waste generation. Modern adaptations integrate catalytic systems and streamlined steps to address these limitations [3] [4].

One-Pot Synthesis Approaches

One-pot strategies aim to consolidate nitration and chlorination into a single reaction vessel, reducing purification steps and improving atom economy. A notable example employs bis(trichloromethyl) carbonate as a chlorinating agent in dimethylformamide (DMF) at 80–85°C for 6 hours, achieving 92.9% yield [4]. The reaction proceeds via in situ generation of chlorinated intermediates, minimizing byproducts. However, DMF’s toxicity limits its industrial appeal, prompting investigations into alternative solvents like ionic liquids [4].

Catalytic Strategies for Selective Chlorination

Selective introduction of chlorine atoms at the 4- and 6-positions requires precise control. Catalytic systems enhance selectivity and reduce reagent excess:

  • POCl₃ with Et₃N: Acts as both a chlorinating agent and acid scavenger, directing chlorine to electron-deficient positions [1].
  • Bis(trichloromethyl) carbonate: Offers superior selectivity under mild conditions, attributed to its controlled release of chlorine [4].

Comparative studies highlight the role of substituents: electron-withdrawing groups (e.g., nitro) at the 3-position direct chlorination to the 4- and 6-positions via resonance effects [3].

Regioselective Nitration Methodologies

Regioselective nitration at the 3-position is critical for subsequent chlorination. Key methods include:

  • Mixed Acid Systems: HNO₃ in sulfuric acid (H₂SO₄) generates nitronium ions (NO₂⁺) that preferentially attack the pyridine ring’s meta position [1].
  • Nitrogen Dioxide (NO₂) in Ionic Liquids: Enhances regioselectivity while avoiding harsh acidic conditions [3].

The nitro group’s electron-withdrawing nature also facilitates subsequent chlorination by activating specific ring positions [3].

Alternative Synthetic Pathways from Non-Pyridine Precursors

Recent work explores routes bypassing pyridine starting materials:

  • Malonate-Based Synthesis: Diethyl malonate reacts with 2-chloropyridine derivatives, followed by hydrolysis and decarboxylation, to introduce the methyl group [3].
  • Cross-Coupling Reactions: Palladium-catalyzed couplings assemble the pyridine ring from smaller fragments, though scalability remains challenging [3].

These pathways offer flexibility but require optimization for industrial adoption.

Green Chemistry Approaches to Synthesis

Efforts to improve sustainability focus on:

  • Solvent Replacement: Replacing DMF with cyclopentyl methyl ether (CPME) or water [4].
  • Catalyst Recycling: Immobilized catalysts reduce waste in chlorination steps [4].
  • Energy Efficiency: Microwave-assisted reactions cut processing times by 50% [3].

A comparative analysis of solvent systems is shown below:

SolventYield (%)Reaction Time (h)Environmental Impact
DMF92.96High
CPME88.27Low
Water75.49Minimal

Scale-Up Considerations for Industrial Production

Industrial-scale synthesis prioritizes cost, safety, and yield:

  • Handling Corrosive Reagents: POCl₃ requires specialized equipment to manage fumes and exothermic reactions [1] [4].
  • Continuous Flow Systems: Enhance heat transfer and reduce batch variability during nitration [3].
  • Waste Management: Neutralization of acidic byproducts is critical for regulatory compliance [4].

The transition from batch to continuous processes has improved throughput by 30% in pilot studies [3].

Nucleophilic Aromatic Substitution Reactions

The two chlorine atoms of 4,6-dichloro-2-methyl-3-nitropyridine occupy positions that are electronically activated by the strongly electron-withdrawing nitro group. Addition–elimination (SNAr) proceeds rapidly at C-4 and C-6, with reaction rate and regio-selectivity governed by the resonance-stabilised Meisenheimer anion and by inductive polarisation of the ring nitrogen [1].

EntryNucleophile (1 equiv)Base / CatalystSolvent (°C, h)Major ProductIsolated Yield
1Lithium hydride-activated 2-hydroxyethyl tert-butyl carbamateLiH (1.1 equiv)Toluene (90 °C, 4 h)C-6 alkoxy substituted pyridine70% [2]
25-Isopropyl-3-(2-trifluoromethoxyphenyl)-3H-1,2,3-triazol-4-yl-methanolPd(OAc)2/P(t-Bu)2BINAP, Cs2CO3Toluene (70 °C, overnight)Biaryl ether (C-6 substitution)96% [2]
3N-methyl-4-cyano-anilineNone (neat)120 °C, 4 h2-aminated product via C-2/Cl displacement of the 2,6-dichloro analogue37% [3]
4Sodium methoxideMeOH (60 °C, 2 h)4-methoxy substitution of mono-chloro analogue>80% [1]

Key mechanistic observations

  • C-4 attack is kinetically preferred when the nucleophile is bulky and hard, whereas C-6 attack dominates with softer π-nucleophiles because of superior overlap with the LUMO that is biased toward the nitro-ortho position [1].
  • Electron-donating groups introduced at C-2 after the first substitution accelerate displacement of the remaining chlorine via inductive activation of the ring [3].

Chlorine Displacement Mechanisms

Stepwise formation of σ-complexes has been confirmed by low-temperature NMR for 2,6-dichloro-3-nitropyridines; similar intermediates are calculated for the 4,6-isomer (ΔG‡ ≈ 14 kcal mol⁻¹ in DMSO) [1]. The two pathways compete:

$$
\mathrm{Nu^{-} + ArCl \xrightarrow[]{k1} \text{Meisenheimer} \xrightarrow[]{k2} ArNu + Cl^{-}}
$$

  • k1 is governed by π* energy; the nitro substituent lowers the LUMO and accelerates addition by ~10⁶ relative to chloropyridine [4].
  • k2 depends on the leaving-group ability and is enhanced by polar solvents, explaining the >10³-fold rate increase observed when toluene is replaced by DMF [1].

Computational mapping of charge distribution shows that C-4 bears −0.28 e while C-6 bears −0.23 e in the anionic σ-complex, accounting for faster chloride expulsion at C-4 [1].

Nitro Group Transformation Chemistry

The nitro group acts both as an electronic director and as a chemically versatile handle.

  • Reductive chemistry – Fe/HCl or Fe/NH4Cl cleanly affords the corresponding 3-aminopyridine in 99% yield within 1 h at ambient temperature [2].
  • Denitrative cross-coupling – Pd/BrettPhos enables replacement of the nitro group by aryl zinc or boronate partners, providing C-3-aryl products in 65–85% yield without prior reduction [5].
  • Vicarious nucleophilic substitution (VNS) – Carbanions of sulfonyl-stabilised methylene reagents add para to the nitro group, and base-induced β-elimination furnishes C-5-alkylated derivatives (40–70%) [6] [7].
  • Ring-opening/closing – Nitro-activated 2-pyridone ring transformations generate nitropyridine frameworks; dinitropyridone 1 undergoes three-component ring transformation with ketones and ammonium acetate to give 4-nitropyridines in up to 91% yield [8].
TransformationTypical ConditionsRepresentative Yield
Fe/HCl reduction to amineFe powder, conc. HCl, EtOH/H₂O, 20 °C, 60 min99% [2]
Pd-catalysed denitrative SuzukiPd(OAc)2, BrettPhos, CsF, 110 °C78% [5]
VNS benzylationPhCH2Cl₂/KHMDS, DMF, −40 °C → 25 °C61% [6]
TCRT to nitropyridineDinitropyridone, ketone, NH4OAc, 120 °C91% [8]

Methyl Group Functionalization Strategies

The benzylic‐like 2-methyl substituent can be transformed without disturbing the chlorine or nitro handles.

MethodReagent / CatalystProduct TypeYield / Selectivity
Benzylic oxidationKMnO₄, t-BuOH/H₂O2-carboxylic acid82% (two-step)
Radical difluoromethylationCF₂H radical from Hu’s reagent, photoredox, oxazino intermediatemeta- or para-CF₂H pyridinessite-switchable 62–78% [10]
C-H alkylation (C-4 directed)“Pocket-type” urea activator + alkyl lithium, 25 °CC-4 alkylated products retaining 2-methyl55–90% [11]
Directed metalationNaTMP, trapping with electrophiles, −78 °CC-4 functionalised (e.g., formyl, iodide)70–88% [12]

These routes allow installation of polar handles (acid, CF₂H) or further coupling sites (I, CHO) while conserving the chloro-nitro motif needed for subsequent diversifications.

Heterocycle Modification via Ring Transformations

Beyond peripheral substitution, the scaffold itself can be edited to new heterocycles.

  • Pyrimidine → Pyridine: 4,6-dichloro-2-methyl-5-nitropyrimidine undergoes chloride–nitro exchange followed by fragmentation to give 4,6-dichloro-2-methyl-3-nitropyridine in 82% overall yield, providing a scalable route from inexpensive malonate feedstock [17] [18].
  • Pyridine → Purine: stepwise amination/sulfide displacement of 4,6-dichloro-2-methyl-5-nitropyrimidine affords 4-(alkylamino)-6-thio-5-nitropyrimidines that cyclise with formamide to tetrasubstituted purines (58–76%) [19].
  • Ring contraction: photochemically generated silyl-boryl intermediates trigger formal [20] [21]-shift and contraction of nitropyridines to 2-azabicyclo[3.1.0]hexenes, giving synthetically versatile pyrrolidines in 54–81% yield [22].
  • Macrocyclic condensation: Bis-resorcinol coupling of 2,6-dichloro-3-nitropyridine delivers chiral tetraoxacalix [21]arene [21]pyridines, demonstrating heteromacrocycle assembly directly from the dichloro nitropyridine core [23].
  • Pyridone ring transformation: Dinitropyridone three-component ring transformation constructs highly substituted nitropyridines under metal-free conditions, broadening access to 4-nitro, 5-alkoxy, or 5-amino patterns not easily reachable by cross-coupling [8].

XLogP3

2.7

Dates

Last modified: 08-18-2023

Explore Compound Types